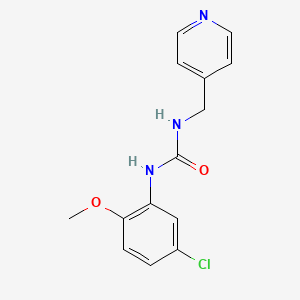![molecular formula C17H11ClN2O4 B5309410 2-[2-(5-chloro-2-hydroxy-3-nitrophenyl)vinyl]-4-quinolinol](/img/structure/B5309410.png)
2-[2-(5-chloro-2-hydroxy-3-nitrophenyl)vinyl]-4-quinolinol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-(5-chloro-2-hydroxy-3-nitrophenyl)vinyl]-4-quinolinol, also known as CQNO, is a chemical compound that has been used in scientific research for many years. CQNO is a member of the quinoline family of compounds, which are known for their diverse biological activities.
Wirkmechanismus
2-[2-(5-chloro-2-hydroxy-3-nitrophenyl)vinyl]-4-quinolinol is known to interact with metal ions, particularly copper and iron, through the formation of a chelate complex. This interaction results in the generation of reactive oxygen species (ROS), which are highly reactive molecules that can cause damage to cells and tissues. The ROS generated by 2-[2-(5-chloro-2-hydroxy-3-nitrophenyl)vinyl]-4-quinolinol have been shown to induce cell death in cancer cells.
Biochemical and Physiological Effects
2-[2-(5-chloro-2-hydroxy-3-nitrophenyl)vinyl]-4-quinolinol has been shown to have a variety of biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth of cancer cells and to reduce inflammation. In addition, 2-[2-(5-chloro-2-hydroxy-3-nitrophenyl)vinyl]-4-quinolinol has been found to have antioxidant properties, which may be beneficial in preventing oxidative damage to cells and tissues.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-[2-(5-chloro-2-hydroxy-3-nitrophenyl)vinyl]-4-quinolinol in lab experiments is its high selectivity for metal ions, particularly copper and iron. This selectivity makes it a useful tool for studying the role of metal ions in biological systems. Another advantage is its ability to generate ROS, which can be used to induce cell death in cancer cells. However, one limitation of using 2-[2-(5-chloro-2-hydroxy-3-nitrophenyl)vinyl]-4-quinolinol is its potential toxicity, particularly at high concentrations. Careful consideration should be given to the appropriate concentration to use in lab experiments.
Zukünftige Richtungen
There are many potential future directions for research on 2-[2-(5-chloro-2-hydroxy-3-nitrophenyl)vinyl]-4-quinolinol. One area of interest is the development of 2-[2-(5-chloro-2-hydroxy-3-nitrophenyl)vinyl]-4-quinolinol-based therapies for cancer treatment. Another area of interest is the use of 2-[2-(5-chloro-2-hydroxy-3-nitrophenyl)vinyl]-4-quinolinol as a tool for studying the role of metal ions in biological systems. Further research is also needed to better understand the mechanisms of action of 2-[2-(5-chloro-2-hydroxy-3-nitrophenyl)vinyl]-4-quinolinol and its potential toxicity.
Synthesemethoden
2-[2-(5-chloro-2-hydroxy-3-nitrophenyl)vinyl]-4-quinolinol can be synthesized through a variety of methods, including the condensation reaction of 5-chloro-2-hydroxy-3-nitrobenzaldehyde with 2-aminophenol, followed by cyclization with acetic anhydride. Another method involves the reaction of 2,4-dihydroxyquinoline with 5-chloro-2-hydroxy-3-nitrobenzaldehyde in the presence of a base. Both methods have been used successfully to synthesize 2-[2-(5-chloro-2-hydroxy-3-nitrophenyl)vinyl]-4-quinolinol.
Wissenschaftliche Forschungsanwendungen
2-[2-(5-chloro-2-hydroxy-3-nitrophenyl)vinyl]-4-quinolinol has been widely used in scientific research as a fluorescent probe for the detection of metal ions, such as copper and iron. It has also been used as a photosensitizer in photodynamic therapy, which is a type of cancer treatment that involves the use of light to activate a photosensitizing agent. In addition, 2-[2-(5-chloro-2-hydroxy-3-nitrophenyl)vinyl]-4-quinolinol has been studied for its potential as an anti-inflammatory agent and for its ability to inhibit the growth of cancer cells.
Eigenschaften
IUPAC Name |
2-[(E)-2-(5-chloro-2-hydroxy-3-nitrophenyl)ethenyl]-1H-quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClN2O4/c18-11-7-10(17(22)15(8-11)20(23)24)5-6-12-9-16(21)13-3-1-2-4-14(13)19-12/h1-9,22H,(H,19,21)/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMMNAXCVWHGUIA-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(N2)C=CC3=C(C(=CC(=C3)Cl)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)C=C(N2)/C=C/C3=C(C(=CC(=C3)Cl)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(1H-benzimidazol-2-yl)-3-[5-(2-bromo-4-methylphenyl)-2-furyl]acrylonitrile](/img/structure/B5309336.png)
![5,7-dimethyl-2-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5309340.png)
![2-methoxy-N-methyl-5-({[3-(1-piperidinyl)propyl]amino}sulfonyl)benzamide](/img/structure/B5309346.png)



![8-[(3-chloro-2-buten-1-yl)thio]-7-(2-hydroxy-3-phenoxypropyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5309389.png)
![2-(2-{[2-(4-fluorophenyl)azetidin-1-yl]carbonyl}pyrazolo[1,5-a]pyrimidin-6-yl)ethanol](/img/structure/B5309393.png)
![2-[1-(4-methylbenzyl)-3-oxo-2-piperazinyl]-N,N-dipropylacetamide](/img/structure/B5309394.png)
![rel-(4aS,8aR)-1-(3-aminopropyl)-6-[3-(2-thienyl)propanoyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5309400.png)
![1-[2-(diethylamino)ethyl]-4-(4-fluorobenzoyl)-3-hydroxy-5-(4-propoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5309404.png)
![4-(cyclopropylmethyl)-1-[(3,5-dimethyl-1H-indol-2-yl)carbonyl]-3-isopropyl-1,4-diazepan-5-one](/img/structure/B5309407.png)

![methyl 4-methyl-3-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}benzoate](/img/structure/B5309435.png)